molecular formula C14H11NO2 B5631240 (2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one

(2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one

Cat. No.: B5631240
M. Wt: 225.24 g/mol
InChI Key: PZGJVWGHJXLBFJ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one is a chemical compound with a unique structure that includes an indene core, a furan ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one typically involves the condensation of furan-2-carbaldehyde with an appropriate indene derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, suggesting that it may be synthesized on a smaller scale for research purposes rather than large-scale industrial production. Further research and development are needed to establish efficient and scalable production methods.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

(2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(furan-2-ylmethylidene)hydrazine carbothioamide
  • (2E)-4-hydroxyalk-2-enals
  • (2E)-5-(2,5-dichlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Uniqueness

(2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one is unique due to its indene core combined with a furan ring and an amino group. This combination of structural features provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

(2E)-5-amino-2-(furan-2-ylmethylidene)-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-11-3-4-13-9(7-11)6-10(14(13)16)8-12-2-1-5-17-12/h1-5,7-8H,6,15H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGJVWGHJXLBFJ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C(=O)C1=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C2=C(C=CC(=C2)N)C(=O)/C1=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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